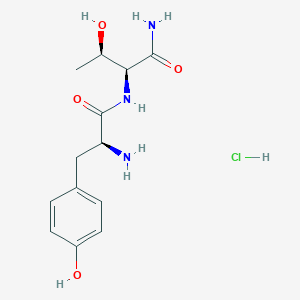

![molecular formula C21H32O3 B1180524 (3E)-3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-5-methoxyoxolan-2-one CAS No. 157528-81-9](/img/structure/B1180524.png)

(3E)-3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-5-methoxyoxolan-2-one

説明

(3E)-3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-5-methoxyoxolan-2-one is a natural product found in Hedychium coronarium with data available.

科学的研究の応用

Cancer Cell Cytotoxicity

Methoxycoronarin D has exhibited low cytotoxicity in various cancer cells, including MCF-7, A549, SK-N-SH, HeLa, and HUMEC, indicating potential for cancer treatment research .

Neural Stem Cell Differentiation

A study suggests that Coronarin D promotes the differentiation of neural stem cells into astrocytes, which could have implications for neurodegenerative disease research .

Anti-inflammatory Properties

Coronarin D Methyl Ether has been found to have anti-inflammatory effects, which could be beneficial in the development of anti-inflammatory drugs .

Antifungal Activity

In vitro studies show that Coronarin D exhibits promising antifungal activity against C. albicans, a common fungal pathogen .

Vascular Permeability Inhibition

This compound has inhibitory effects on the increase in vascular permeability, which could be significant for cardiovascular disease research .

Nitric Oxide Production Inhibition

It also inhibits nitric oxide production and inducible nitric oxide synthase induction, important for inflammatory and autoimmune disease research .

作用機序

Target of Action

Methoxycoronarin D primarily targets NF-κB and COX-1 . NF-κB, or nuclear factor kappa-light-chain-enhancer of activated B cells, is a protein complex that controls transcription of DNA, cytokine production, and cell survival. COX-1, or cyclooxygenase-1, is an enzyme responsible for the formation of prostanoids, including thromboxanes and prostaglandins that perform various roles in inflammation and other processes.

Mode of Action

Methoxycoronarin D acts as a potent inhibitor of NF-κB, with an IC50 value of 7.3 μM . By inhibiting NF-κB, it can prevent the transcription of DNA, cytokine production, and cell survival, thereby exerting anti-inflammatory and potentially anticancer effects. Additionally, Methoxycoronarin D is a selective inhibitor of COX-1, with an IC50 value of 0.9 μM . This inhibition can reduce the formation of prostanoids, thereby reducing inflammation.

Result of Action

Methoxycoronarin D’s inhibition of NF-κB and COX-1 can lead to a reduction in inflammation and potentially inhibit cancer progression . .

Action Environment

The action, efficacy, and stability of Methoxycoronarin D can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the activity of Methoxycoronarin D. Additionally, the compound is derived from Hedychium coronarium J. Koenig, a plant species that is under threat due to overexploitation and habitat destruction . This highlights the need for sustainable harvesting and conservation strategies to ensure the continued availability of this valuable medicinal compound.

特性

IUPAC Name |

(3E)-3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-5-methoxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-14-7-10-17-20(2,3)11-6-12-21(17,4)16(14)9-8-15-13-18(23-5)24-19(15)22/h8,16-18H,1,6-7,9-13H2,2-5H3/b15-8+/t16-,17-,18?,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXVHMYNDGVQIQD-CDRZHGAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2CC=C3CC(OC3=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C/C=C/3\CC(OC3=O)OC)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methoxycoronarin D | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary biological activities reported for Coronarin D methyl ether?

A1: Research indicates that Coronarin D methyl ether exhibits in vitro cytotoxicity against cancer cell lines. Specifically, it has shown significant activity against the human lung adenocarcinoma (A549) cell line with an IC50 value of 0.68 μM. [] This suggests potential anti-cancer properties, although further research is needed to understand its mechanism of action and evaluate its efficacy in preclinical and clinical settings.

Q2: Are there any structural isomers of Coronarin D methyl ether found in nature, and do they share similar biological activities?

A2: Yes, several structural isomers of Coronarin D methyl ether, including Coronarin D, Isocoronarin D, and their respective C-14 and C-15 epimers, have been isolated from the same plant sources. [, , ] Interestingly, these isomers also demonstrate cytotoxic activity against cancer cell lines, with varying potencies. [, ] This suggests that the specific stereochemistry at these positions may influence the compound's interaction with biological targets and its subsequent activity.

Q3: Have any studies investigated the potential toxicity of Coronarin D methyl ether?

A3: While Coronarin D methyl ether shows promising anti-cancer activity in vitro, one study demonstrated its lack of toxicity towards normal lung fibroblast (WI-38) cells. [] This finding suggests some degree of selectivity towards cancer cells, although further research is crucial to fully assess its safety profile and potential for therapeutic use.

Q4: What analytical techniques are commonly employed for the isolation and characterization of Coronarin D methyl ether?

A4: Scientists utilize various spectroscopic methods for structural elucidation of Coronarin D methyl ether. This includes techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which provides information about the compound's carbon and hydrogen framework, and Mass Spectrometry (MS) for determining the molecular weight and fragmentation pattern. [, ] These techniques, alongside others like Infrared (IR) spectroscopy, allow for comprehensive characterization of the isolated compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

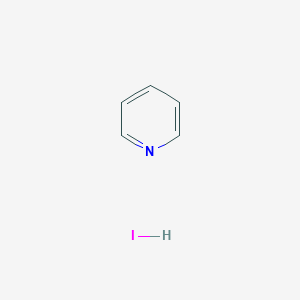

![4-[(5-Chloro-1-benzothien-2-yl)methyl]morpholine](/img/structure/B1180456.png)